REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([NH2:8])[CH:5]=[N:6][CH:7]=1.[CH3:9][C:10]1(C)[C:14](C)(C)OB(C(C)=C)O1.C([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:9]=[C:10]([C:2]1[CH:3]=[C:4]([NH2:8])[CH:5]=[N:6][CH:7]=1)[CH3:14] |f:2.3.4,5.6,^1:36,38,57,76|
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Name
|
|
Quantity
|
0.433 g
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Type
|
reactant
|
Smiles
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BrC=1C=C(C=NC1)N
|
Name
|
|
Quantity
|
0.63 g
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C(=C)C)C
|
Name
|
Cs2CO3
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Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O.O
|
Name
|
|
Quantity
|
0.289 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction mixture was degassed with N2
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Type
|
CUSTOM
|
Details
|
Solvent was removed under reduced pressure
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Type
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ADDITION
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Details
|
The residue was diluted with H2O (20 mL)
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (3×50 mL)
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Type
|
WASH
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Details
|
The combined organic layers were washed with brine (20 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C=C(C)C=1C=C(C=NC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.773 g | |
YIELD: PERCENTYIELD | 230% | |
YIELD: CALCULATEDPERCENTYIELD | 230.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |